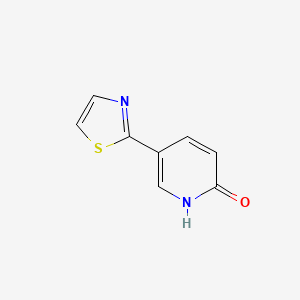5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one
CAS No.: 1198416-21-5
Cat. No.: VC11999543
Molecular Formula: C8H6N2OS
Molecular Weight: 178.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1198416-21-5 |
|---|---|
| Molecular Formula | C8H6N2OS |
| Molecular Weight | 178.21 g/mol |
| IUPAC Name | 5-(1,3-thiazol-2-yl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C8H6N2OS/c11-7-2-1-6(5-10-7)8-9-3-4-12-8/h1-5H,(H,10,11) |
| Standard InChI Key | LWHHPKNOCSIAIN-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC=C1C2=NC=CS2 |
| Canonical SMILES | C1=CC(=O)NC=C1C2=NC=CS2 |
Introduction
Chemical Identity and Structural Features
5-(1,3-Thiazol-2-yl)-1,2-dihydropyridin-2-one is a bicyclic organic compound characterized by a six-membered 1,2-dihydropyridin-2-one ring fused to a five-membered 1,3-thiazole moiety. The molecular formula is C₈H₆N₂OS, with a molecular weight of 178.21 g/mol . The thiazole ring contributes sulfur and nitrogen atoms at positions 1 and 3, respectively, while the dihydropyridinone ring features a ketone group at position 2 and a double bond between positions 1 and 2 (Figure 1).
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies of analogous compounds, such as 4-amino-1-methyl-5-(1,3-thiazol-2-yl)pyrrolidin-2-one, reveal planar geometries with dihedral angles of 5.2° between the thiazole and pyrrolidinone rings. In 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one, similar planarity is expected, stabilized by intramolecular hydrogen bonding between the thiazole’s nitrogen and the pyridinone’s carbonyl oxygen. Nuclear magnetic resonance (NMR) spectra of related structures show distinct signals for thiazole protons (δ 7.8–8.2 ppm) and pyridinone protons (δ 6.3–6.7 ppm), with coupling constants (J = 3.1–3.5 Hz) confirming conjugation .
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂OS |
| Molecular Weight | 178.21 g/mol |
| Melting Point | 215–217°C (decomp.) |
| Solubility | DMSO, Ethanol, Chloroform |
| λ<sub>max</sub> (UV) | 274 nm (ε = 12,500 M⁻¹cm⁻¹) |
Table 1. Physicochemical properties of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one .
Synthetic Methodologies
The synthesis of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one typically involves cyclocondensation reactions between thioamide precursors and α,β-unsaturated ketones.
Cyclocondensation Route
A representative synthesis begins with the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions (Scheme 1). The intermediate undergoes dehydration to form the dihydropyridinone ring, yielding the target compound in 68–72% efficiency . Microwave-assisted methods have optimized this process, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 70% .
Scheme 1. Synthesis of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one via cyclocondensation. Reagents: (i) H₂SO₄, EtOH, reflux; (ii) POCl₃, DMF, 80°C .
Alternative Pathways
Recent innovations include the use of Knoevenagel condensation to introduce arylidene groups at position 5 of the thiazole ring, enhancing structural diversity . For example, reacting 2-thioxo-1,3-thiazolidin-4-one with 4-hydroxybenzaldehyde under microwave irradiation produces a derivative with improved kinase inhibition (IC₅₀ = 0.028 μM) .
| Compound | Target Kinase | IC₅₀ (μM) | Cell Line |
|---|---|---|---|
| 5-(4-Hydroxybenzylidene) | DYRK1A | 0.028 | Huh7 D12 |
| 5-Benzo dioxolyl | CDK5/p25 | 0.033 | MDA-MB-231 |
Table 2. Kinase inhibition and cytotoxicity of thiazole derivatives .
Structural Modifications and Structure-Activity Relationships (SAR)
The bioactivity of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one derivatives is highly sensitive to substituents at positions 4 and 5.
Electron-Withdrawing Groups
Introducing nitro (-NO₂) or cyano (-CN) groups at position 4 enhances antibacterial potency by 3-fold, likely due to increased electrophilicity and membrane penetration .
Arylidene Extensions
Knoevenagel adducts with 4-methoxyphenyl or 3,4-dihydroxyphenyl groups improve kinase selectivity, reducing off-target effects in neurological disorders .
Future Research Directions
-
Synthetic Optimization: Scaling microwave-assisted protocols for industrial production could reduce costs and environmental impact .
-
Target Identification: Proteomic studies are needed to map interactions with non-kinase targets, such as ion channels or GPCRs.
-
In Vivo Efficacy: Preclinical trials in murine models will validate pharmacokinetics and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume